4-Isoquinolinmagnesium bromide
Overview
Description
Preparation Methods
4-Isoquinolinmagnesium bromide can be synthesized through various methods. One common synthetic route involves the reaction of isoquinoline with magnesium in the presence of a bromine source . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. Industrial production methods often involve the use of specialized equipment to ensure the purity and yield of the compound .
Chemical Reactions Analysis
4-Isoquinolinmagnesium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It is often used in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bromine sources, and various electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted isoquinoline derivatives .
Scientific Research Applications
4-Isoquinolinmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of biological pathways and the development of new drugs.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isoquinolinmagnesium bromide involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates . This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions . The molecular targets and pathways involved depend on the specific reaction and substrate used .
Comparison with Similar Compounds
4-Isoquinolinmagnesium bromide can be compared with other Grignard reagents and isoquinoline derivatives:
Grignard Reagents: Similar compounds include phenylmagnesium bromide and methylmagnesium bromide, which also act as nucleophiles in organic synthesis.
Isoquinoline Derivatives: Compounds such as 1-methylisoquinoline and 4-bromoisoquinoline share structural similarities but differ in their reactivity and applications.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
magnesium;4H-isoquinolin-4-ide;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.BrH.Mg/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-4,6-7H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJPTPBAUVJSNV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2[C-]=CN=CC2=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrMgN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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